molecular formula C21H17FN2O2 B11557183 N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide

N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11557183
M. Wt: 348.4 g/mol
InChI Key: FTSFVKXASCHXRC-OEAKJJBVSA-N
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Description

N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with a fluorobenzyl group and a phenylmethylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with benzohydrazide under acidic or basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide stands out due to its specific structural features, such as the presence of a fluorobenzyl group and a phenylmethylidene moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H17FN2O2/c22-19-10-6-17(7-11-19)15-26-20-12-8-16(9-13-20)14-23-24-21(25)18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

FTSFVKXASCHXRC-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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